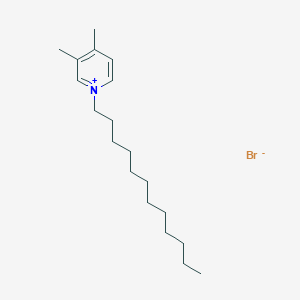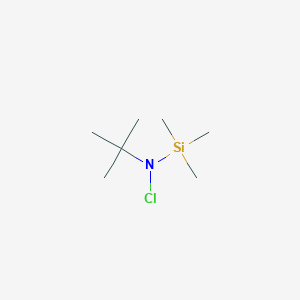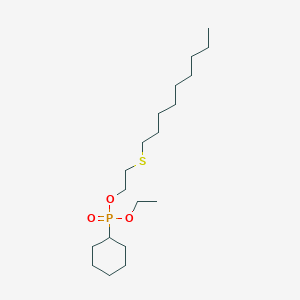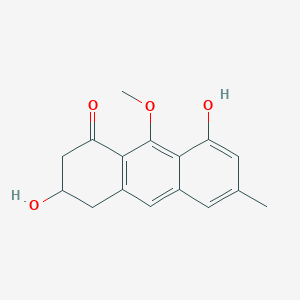
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C19H34BrN. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is characterized by its long hydrophobic dodecyl chain and a pyridinium head group, which makes it effective in reducing surface tension and forming micelles in aqueous solutions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide typically involves the quaternization of 3,4-dimethylpyridine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The crude product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion. The product is isolated by filtration and dried under reduced pressure to obtain the final compound in high purity .
化学反応の分析
Types of Reactions
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield pyridine derivatives and dodecanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Silver salts like silver nitrate are used to facilitate the exchange of bromide with other anions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: N-oxides of 1-Dodecyl-3,4-dimethylpyridin-1-ium.
Substitution: 1-Dodecyl-3,4-dimethylpyridin-1-ium chloride or sulfate.
Hydrolysis: Pyridine derivatives and dodecanol.
科学的研究の応用
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants
作用機序
The mechanism of action of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing membrane proteins and enhancing the permeability of cell membranes. The pyridinium head group interacts with negatively charged surfaces, while the hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis .
類似化合物との比較
Similar Compounds
- 1-Dodecylpyridinium bromide
- 1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide
Uniqueness
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is unique due to the presence of two methyl groups on the pyridine ring, which enhances its hydrophobicity and surfactant properties compared to other similar compounds. This structural feature makes it more effective in applications requiring strong surfactant activity and micelle formation .
特性
CAS番号 |
61237-17-0 |
|---|---|
分子式 |
C19H34BrN |
分子量 |
356.4 g/mol |
IUPAC名 |
1-dodecyl-3,4-dimethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-18(2)19(3)17-20;/h14,16-17H,4-13,15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
QCKYEHITUOUZOW-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+]1=CC(=C(C=C1)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)



![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)


![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)



![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
